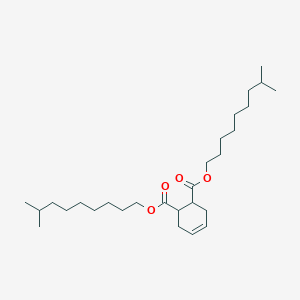

Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Description

Contextualization within Ester Chemistry and Cycloalkene Derivatives

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is fundamentally a diester. Esters are a class of organic compounds derived from the reaction of a carboxylic acid and an alcohol. libretexts.orgkhanacademy.org In this case, the compound is formed from 4-cyclohexene-1,2-dicarboxylic acid and isodecyl alcohol. The ester functional groups are generally characterized by their relatively low reactivity, which makes them stable and suitable for applications like plasticizers and solvents. libretexts.org The synthesis of such esters can often be achieved through processes like the Fischer esterification of a carboxylic acid (or its more reactive derivative, like an acid anhydride (B1165640) or acyl chloride) with an alcohol. libretexts.orglibretexts.org

The molecule's core structure is a cycloalkene, specifically a cyclohexene (B86901) derivative. Cycloalkenes are cyclic hydrocarbons containing at least one carbon-carbon double bond within the ring. This feature introduces a degree of structural rigidity and specific reactivity compared to their saturated cycloalkane counterparts. The synthesis of the 4-cyclohexene-1,2-dicarboxylic acid precursor is a classic example of a Diels-Alder reaction, a powerful tool in organic synthesis where a conjugated diene reacts with a dienophile to form a six-membered ring. cerritos.eduyoutube.com Research into cyclohexene derivatives is vast, with applications ranging from the synthesis of pharmaceuticals and agrochemicals to their use as monomers in polymer production. nus.edu.sgresearchgate.net

Research Significance and Emerging Applications of Cyclohexene Dicarboxylates

The primary research significance of cyclohexene dicarboxylates, including the diisodecyl variant, lies in their application as plasticizers for polymers, most notably polyvinyl chloride (PVC). epo.org Plasticizers are additives that increase the flexibility, workability, and durability of the material. The research focus in this area is driven by the need for high-performance plasticizers that are compatible with the polymer matrix and exhibit low volatility and migration. epo.org

Emerging applications and research directions for this class of compounds are diverse:

Advanced PVC Formulations: Studies have investigated various cyclohexanedicarboxylate plasticizers for use in PVC, evaluating their effect on mechanical and thermal properties. skku.eduskku.edu For instance, research on dialkyl esters of 1,4-cyclohexane dicarboxylic acid has shown they can improve the processability of PVC compositions. epo.org

Medical Devices: There is significant research interest in developing safer plasticizers for sensitive applications. A study on 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester (DL9TH), a close structural relative of the title compound, proposed its use in blood bags, noting its protective effects on red blood cells and superior cold resistance compared to conventional plasticizers. researchgate.net

Supramolecular Chemistry: Dicarboxylates are important species in biological systems and chemistry. Research in supramolecular chemistry explores the design of host molecules that can selectively bind with dicarboxylates, which is crucial for developing sensors and understanding biological recognition processes. nih.gov

Bio-based Feedstocks: Efforts are underway to synthesize cyclohexene dicarboxylates from renewable resources. google.com For example, processes have been developed to produce key intermediates from biomass, representing a move towards more sustainable chemical manufacturing. google.com

| Derivative | Research Focus/Application | Source |

|---|---|---|

| Dialkyl esters of 1,4-cyclohexane dicarboxylic acid | Plasticizers for PVC, particularly for medical articles and toys. | epo.org |

| 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester (DL9TH) | Proposed as a safer plasticizer for blood containers. | researchgate.net |

| Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) | Widely studied as a primary replacement for phthalate (B1215562) plasticizers. | wikipedia.orgresearchgate.net |

| Various 1,4-cyclohexanedicarboxylates | Synthesis and evaluation for PVC fabrication to find eco-friendly alternatives. | skku.edu |

Evolution of Research Interests: From Phthalates to Non-Phthalate Plasticizers

For decades, the dominant class of plasticizers was phthalates, such as di(2-ethylhexyl) phthalate (DEHP). However, a substantial body of research has raised concerns about their potential adverse health effects, including acting as endocrine disruptors and impacting reproductive health. mdpi.comnih.gov This has led to increased regulatory scrutiny and restrictions on their use, particularly in consumer products, food packaging, and medical devices. nih.govdatainsightsmarket.com

This shift has been the primary catalyst for the surge in research and development of non-phthalate plasticizers. The evolution of research interests has followed a clear trajectory:

Identification of Hazards: Extensive toxicological and epidemiological studies linked phthalate exposure to various health risks. nih.govacs.org

Regulatory Action: Government and international bodies began to restrict or ban the use of certain phthalates, creating a market and innovation driver for alternatives. datainsightsmarket.com

Development of Alternatives: The chemical industry responded by developing a range of non-phthalate plasticizers. Among the most prominent are hydrogenated phthalates or cyclohexanoates, such as di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH). wikipedia.orgmdpi.com These compounds are structurally similar to their phthalate precursors but lack the aromatic phthalate ring, which is believed to be a key factor in the toxicological profile.

Performance and Safety Evaluation: Current research is heavily focused on ensuring that these alternatives are not "regrettable substitutions." acs.org This involves comprehensive comparative studies on their plasticizing performance, migration characteristics, and, crucially, their toxicological profiles to ensure they are safer than the compounds they are replacing. researchgate.netresearchgate.nettandfonline.com

This compound and its hydrogenated counterpart, diisodecyl cyclohexane-1,2-dicarboxylate, fit squarely within this modern research paradigm. They represent the chemical industry's move towards designing plasticizers with improved safety profiles while maintaining the performance required for a vast array of applications. mdpi.comdatainsightsmarket.com The global market for non-phthalate plasticizers is experiencing significant growth, fueled by both regulatory pressure and increasing consumer awareness. mdpi.comdatainsightsmarket.com

Properties

IUPAC Name |

bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,23-26H,5-12,15-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFYGUOAWVKOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343174 | |

| Record name | Diisodecyl 4-cyclohexene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87826-26-4 | |

| Record name | Diisodecyl 4-cyclohexene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Investigations of Diisodecyl 4 Cyclohexene 1,2 Dicarboxylate and Analogues

Precursor Synthesis: Diels-Alder Reaction in the Formation of 4-Cyclohexene-1,2-dicarboxylic Anhydride (B1165640) and Acid Derivatives

The foundational step in synthesizing the cyclohexene (B86901) backbone of the target molecule is the Diels-Alder reaction, a powerful tool for forming six-membered rings. zbaqchem.comatc.io This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile (an alkene). zbaqchem.comgoogle.com In this specific synthesis, 1,3-butadiene serves as the diene, and maleic anhydride acts as the dienophile to produce 4-cyclohexene-cis-1,2-dicarboxylic anhydride. scribd.com

Diene Generation Methodologies (e.g., in situ 1,3-Butadiene from 3-Sulfolene)

Due to 1,3-butadiene being a gas at room temperature, handling it directly can be challenging in a laboratory setting. quizlet.comyoutube.com A common and convenient alternative is the in situ generation of the diene from a stable, solid precursor. quizlet.com 3-Sulfolene (also known as butadiene sulfone) is widely used for this purpose. quizlet.comyoutube.com

Upon heating, 3-sulfolene undergoes a thermal decomposition reaction known as a cheletropic elimination. quizlet.comcerritos.edu This concerted reaction breaks two sigma bonds to a single atom (sulfur), releasing sulfur dioxide gas and the required 1,3-butadiene directly into the reaction mixture. youtube.comcerritos.edu This method allows for the controlled release of the diene, minimizing the formation of polymeric by-products that can occur with a large excess of free diene. cerritos.edu The reaction is typically carried out in a high-boiling inert solvent, such as xylene, at its reflux temperature. scribd.comalfredstate.edu

Key advantages of using 3-sulfolene include:

Safety and Handling: It is a stable, odorless, nonhygroscopic crystalline solid, which is safer and easier to handle than gaseous 1,3-butadiene. cerritos.edu

Controlled Release: The thermal decomposition ensures that 1,3-butadiene is generated slowly and reacts immediately with the dienophile present in the mixture. cerritos.eduupenn.edu

Reduced By-products: This method diminishes the formation of unwanted polymers. cerritos.edu

Stereochemical Control and Isomeric Outcomes in Cycloaddition Reactions (e.g., cis-Adduct Formation)

The Diels-Alder reaction is renowned for its high degree of stereospecificity, meaning the stereochemistry of the reactants is preserved in the product. zbaqchem.comquizlet.comlibretexts.org The reaction proceeds in a concerted fashion through a cyclic transition state. atc.iocerritos.edu

In the reaction between 1,3-butadiene and maleic anhydride, the dienophile (maleic anhydride) has its two carbonyl groups in a cis configuration. masterorganicchemistry.com This cis geometry is retained throughout the reaction, resulting exclusively in the formation of the cis-adduct: 4-cyclohexene-cis-1,2-dicarboxylic anhydride. scribd.comquizlet.com The substituents that are cis on the dienophile remain cis in the final cyclohexene ring. masterorganicchemistry.com This stereochemical control is a hallmark of the Diels-Alder reaction and is crucial for producing the correct isomeric precursor for subsequent steps.

Hydrolysis of Anhydride Intermediates to Dicarboxylic Acids

The anhydride product from the Diels-Alder reaction, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can be readily converted to the corresponding dicarboxylic acid. google.comupenn.edu This is achieved through a hydrolysis reaction, which involves heating the anhydride in the presence of water. google.comalfredstate.edu The water molecule acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring and leading to its opening. This process yields 4-cyclohexene-cis-1,2-dicarboxylic acid. upenn.educhegg.com The resulting dicarboxylic acid is a key intermediate that can then undergo esterification.

Esterification Methodologies for Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Esterification is the final key step in the synthesis of this compound. This reaction involves treating the precursor, 4-cyclohexene-1,2-dicarboxylic acid, with two equivalents of isodecanol.

Reaction Kinetics and Thermodynamics of Ester Formation

Esterification is a reversible equilibrium reaction. chemguide.co.uk To achieve a high yield of the desired diester, the equilibrium must be shifted towards the product side. According to Le Chatelier's principle, this can be accomplished by using an excess of one of the reactants (typically the alcohol) or by removing one of the products (water) as it is formed. chemguide.co.uk The reaction generally follows second-order kinetics, where the rate is dependent on the concentrations of both the carboxylic acid and the alcohol. mdpi.com

Catalytic Systems and Their Influence on Reaction Efficiency

To achieve a sufficient reaction rate, esterification reactions are typically acid-catalyzed. chemguide.co.ukmdpi.com The catalyst facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the alcohol. mdpi.comresearchgate.net A variety of catalytic systems can be employed, ranging from homogeneous to heterogeneous catalysts.

Homogeneous Catalysts:

Mineral Acids: Concentrated sulfuric acid is a common and effective catalyst. chemguide.co.uk

Organic Acids: p-Toluenesulfonic acid (pTSA) is another widely used strong acid catalyst that is efficient in promoting the esterification of dicarboxylic acids. scispace.com

Heterogeneous Catalysts: Heterogeneous catalysts offer advantages in terms of easier separation from the reaction mixture, reusability, and often milder reaction conditions.

Metal Salts: Ferric chloride hexahydrate (FeCl₃·6H₂O) has been shown to be an active catalyst for the esterification of long-chain fatty acids and alcohols. acs.org

Clay Catalysts: Metal-exchanged montmorillonite clays (such as Al³⁺-mont) have demonstrated high efficiency in catalyzing the esterification of dicarboxylic acids with various alcohols, providing good to excellent yields under mild conditions. researchgate.net

Acidic Resins: Solid acidic resins are also utilized as catalysts in industrial preparations of long-chain dicarboxylic dialkyl esters. google.com

The choice of catalyst can significantly impact the reaction's efficiency, yield, and environmental footprint.

Interactive Table: Comparison of Catalytic Systems for Dicarboxylic Acid Esterification

| Catalyst Type | Catalyst Example | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄) | Liquid | High activity, low cost | Difficult to separate, corrosive, potential side reactions |

| Homogeneous | p-Toluenesulfonic acid (pTSA) | Solid (dissolves) | High activity, effective | Difficult to separate, corrosive |

| Heterogeneous | Ferric Chloride (FeCl₃·6H₂O) | Solid | Active, readily available | Can require specific conditions |

| Heterogeneous | Montmorillonite Clay (Al³⁺-mont) | Solid | Reusable, mild conditions, high yields | Higher initial cost, potential for lower activity than H₂SO₄ |

| Heterogeneous | Acidic Resin | Solid | Reusable, easy separation, low corrosion | Temperature limitations, potential for lower activity |

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound, primarily through the Diels-Alder cycloaddition of 1,3-butadiene and Diisodecyl maleate, is subject to extensive optimization to maximize both yield and purity. The core of this optimization lies in the manipulation of key reaction parameters, including temperature, solvent, and the use of catalysts.

Research into analogous compounds, such as dibutyl trans-4-cyclohexene-1,2-dicarboxylate, provides significant insights. In one sustainable approach, starting from bio-based erythritol (as a source for 1,3-butadiene) and dibutyl fumarate, a 74.3% yield of the target molecule was achieved. The subsequent hydrogenation of this cycloadduct to dibutyl trans-cyclohexane-1,2-dicarboxylate can reach yields of nearly 100% under mild conditions.

The choice of solvent and catalyst is paramount. Studies on various reactions show that screening different solvents such as ethanol, methanol, acetonitrile, and DMF can significantly impact reaction time and yield. researchgate.net For instance, in related syntheses, acetonitrile has been identified as a "greener" solvent that provides a good balance between reactant conversion and reaction selectivity. scielo.br Similarly, catalyst screening is crucial. While some reactions proceed without a catalyst, the introduction of agents like molecular iodine, p-TSA, or ZnCl₂ can dramatically alter efficiency. researchgate.net In the absence of a catalyst, reactions may fail to produce the desired product even after extended periods. researchgate.net

Microwave-assisted synthesis has also emerged as an effective technique. For the synthesis of precursors like 4-cyclohexene-1,2-dicarboxylic anhydride, microwave irradiation can shorten reaction times and represents a practical green chemistry approach compared to conventional heating methods. researchgate.net

The following table summarizes key parameters and their effects on the synthesis of cyclohexene dicarboxylates, based on findings from related chemical processes.

| Parameter | Variation | Effect on Yield and Purity | Source |

| Temperature | Increasing temperature (e.g., to 120°C) | Can increase catalytic activity and product yield, particularly in hydrogenation steps. | |

| Solvent | Ethanol, Acetonitrile, Xylene, DMF | Choice of solvent significantly impacts yield and reaction time; ethanol and acetonitrile have shown high efficacy in related syntheses. | researchgate.netscielo.brodinity.com |

| Catalyst | Lewis acids (e.g., ZnCl₂), Molecular Iodine, Nickel, Palladium | Catalysts can drastically reduce reaction times and improve yields compared to uncatalyzed reactions. Palladium is effective for dehydrogenation, while nickel is used for hydrogenation. | researchgate.netresearchgate.net |

| Reaction Time | 30 minutes to 24 hours | Optimized conditions can reduce reaction times from over 20 hours to as few as 4 hours without significant loss of yield. | scielo.bralfredstate.edu |

| Synthesis Method | Conventional Reflux vs. Microwave Irradiation | Microwave-assisted synthesis can offer shorter reaction times and aligns with green chemistry principles. | researchgate.net |

Advanced Synthetic Strategies and Process Development

Modern synthetic approaches are increasingly focused on sustainability and industrial viability. This involves integrating green chemistry principles into the synthesis of this compound and ensuring the process is scalable for commercial production.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is well-suited for the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. rroij.comjddhs.com

Key principles applicable to this synthesis include:

Atom Economy : The foundational Diels-Alder reaction is a prime example of high atom economy, as it is a concerted cycloaddition where all atoms from the reactants are incorporated into the final product. nih.govgreenchemistry-toolkit.org

Use of Renewable Feedstocks : A significant advancement is the development of routes that utilize bio-based platform chemicals. For example, phthalate (B1215562) and cyclohexane-1,2-dicarboxylate analogues can be produced from bio-based malic acid and erythritol, moving away from petroleum-derived feedstocks. This approach is directly applicable to the synthesis of the 4-cyclohexene-1,2-dicarboxylate core structure.

Safer Solvents and Auxiliaries : Efforts are being made to replace hazardous solvents like benzene with greener alternatives such as acetonitrile or to develop solvent-free reaction conditions. scielo.brresearchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. nih.gov In the broader context of producing related plasticizers, highly effective hydrogenation catalysts like Ru/Al₂O₃ and RhNi bimetallic nanoparticles are used to create saturated analogues, achieving high conversion rates under mild conditions. kuleuven.bersc.org These catalytic principles can be applied to optimize the Diels-Alder step as well.

Design for Energy Efficiency : Techniques like microwave-assisted synthesis can minimize energy consumption by significantly reducing reaction times. researchgate.netjddhs.com Conducting reactions at ambient temperature and pressure is another core goal to reduce the environmental and economic impact of the process. nih.gov

The following table outlines the application of green chemistry principles to the synthesis process.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits | Source |

| Prevention | Optimizing reactions to maximize yield and minimize byproducts. | Reduced waste treatment and disposal costs. | nih.gov |

| Atom Economy | Utilizing the Diels-Alder reaction, a [4+2] cycloaddition. | Maximizes the incorporation of raw materials into the final product. | nih.govgreenchemistry-toolkit.org |

| Use of Renewable Feedstocks | Synthesizing precursors from bio-based sources like malic acid. | Reduces dependence on depleting fossil fuels and promotes sustainability. | nih.gov |

| Catalysis | Employing catalytic reagents instead of stoichiometric ones. | Increased reaction efficiency, reduced waste, and lower energy requirements. | jddhs.comnih.govkuleuven.be |

| Design for Energy Efficiency | Using microwave-assisted synthesis or optimizing for lower temperatures. | Lower energy consumption and reduced operational costs. | researchgate.netnih.gov |

| Safer Solvents | Replacing hazardous solvents with greener alternatives or using solvent-free methods. | Minimized health risks and environmental pollution. | scielo.brnih.govresearchgate.net |

Scalable Synthesis and Industrial Feasibility Studies

This compound is a non-phthalate plasticizer, part of a class of compounds developed as safer alternatives to traditional phthalates. Its saturated analogue, diisononyl 1,2-cyclohexanedicarboxylate (DINCH), is a commercially significant plasticizer, indicating a strong industrial demand for such compounds. kuleuven.be

The industrial feasibility of producing this compound is high, as the key chemical transformations are well-established industrial processes.

Diels-Alder Reaction : The synthesis of the 4-cyclohexene-1,2-dicarboxylic anhydride precursor from 1,3-butadiene and maleic anhydride is a cornerstone of industrial organic synthesis.

Esterification : The reaction of the anhydride or corresponding acid with isodecyl alcohol is a standard, high-volume industrial process used in the manufacture of many plasticizers.

The infrastructure and expertise for producing oxo alcohols (like isodecyl alcohol) and for carrying out large-scale esterification and hydrogenation are already in place within the chemical industry. researchgate.net Catalytic hydrogenation of phthalates to produce their cyclohexane dicarboxylate counterparts has a solid foundation for pilot-scale and industrial implementation. researchgate.net Studies on catalysts for the hydrogenation of various phthalates show that systems based on nickel, ruthenium, and rhodium are highly active and stable, capable of achieving complete conversion of the aromatic ring under industrially relevant conditions (e.g., 80-140°C, 3-5 MPa H₂ pressure). kuleuven.beacs.org This robust technology for the production of the saturated analogue further supports the industrial feasibility of its unsaturated precursor.

Isomeric Considerations in Synthetic Design and Product Characterization

The stereochemistry of this compound is a critical aspect of its synthesis and characterization, as multiple isomers can be formed.

The primary source of isomerism arises from the Diels-Alder reaction itself. The stereochemistry of the dienophile is retained in the product. odinity.comstudymoose.com

When maleic anhydride or its esters (a cis-dienophile) are reacted with 1,3-butadiene, the resulting product is the cis-4-cyclohexene-1,2-dicarboxylate. odinity.comalfredstate.edu

Conversely, if a trans-dienophile like fumaric acid or its esters is used, the product is the trans-4-cyclohexene-1,2-dicarboxylate.

The concerted, pericyclic mechanism of the Diels-Alder reaction dictates this stereospecific outcome. studymoose.comcerritos.edu

A second layer of isomeric complexity comes from the "isodecyl" alcohol component. Isodecanol is not a single, linear molecule but an isomeric mixture of branched ten-carbon alcohols. Consequently, the final product, this compound, is not a single compound but a complex mixture of diastereomers.

Characterization and differentiation of these isomers are typically achieved using nuclear magnetic resonance (NMR) spectroscopy. For cyclic systems like this, the vicinal coupling constant between the protons at the C1 and C2 positions (or C3 and C4 in related systems) in the ¹H NMR spectrum is diagnostic for determining the cis or trans configuration of the substituents. mdpi.com In hydrogenation processes that produce the saturated cyclohexane ring, the ratio of cis to trans isomers is a key quality parameter, with some catalytic systems showing high selectivity for the cis isomer (e.g., a cis:trans ratio of 97.5:2.5). rsc.org

Therefore, synthetic design must carefully select the dienophile to control the cis/trans stereochemistry of the cyclohexene ring, while characterization must account for the mixture of isomers resulting from the branched isodecyl chains.

Spectroscopic Characterization and Advanced Analytical Methodologies for Diisodecyl 4 Cyclohexene 1,2 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Diisodecyl 4-cyclohexene-1,2-dicarboxylate, the spectrum is predicted to show several key signals corresponding to the cyclohexene (B86901) ring and the isodecyl ester chains.

Olefinic Protons (=CH-): The two protons on the carbon-carbon double bond of the cyclohexene ring are expected to produce a signal in the downfield region, typically around 5.7 ppm. researchgate.net Their chemical equivalence and coupling to adjacent allylic protons would likely result in a multiplet.

Ester-Adjacent Methine Protons (-CH-COO-): The two protons on the carbons directly attached to the carboxylate groups are predicted to resonate at approximately 3.0-3.5 ppm. researchgate.net These signals would appear as multiplets due to coupling with both the olefinic and allylic protons.

Allylic Protons (-CH₂-CH=): The four allylic protons of the cyclohexene ring are expected to have chemical shifts in the range of 2.4-2.6 ppm. researchgate.net These protons would exhibit complex splitting patterns due to coupling with each other and with the olefinic and methine protons.

Isodecyl Chain Protons: The protons of the two isodecyl chains will produce signals in the upfield region. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are the most deshielded of the chain and are expected around 4.0-4.2 ppm as a triplet. The numerous other methylene (-CH₂-) and methine (-CH-) protons of the branched chain would create a complex series of overlapping multiplets between approximately 1.2-1.6 ppm, while the terminal methyl (-CH₃) groups would appear as doublets or triplets near 0.8-0.9 ppm.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Olefinic (=CH-) | ~ 5.7 | Multiplet |

| Ester-adjacent Methine (CH-COO) | ~ 3.0 - 3.5 | Multiplet |

| Allylic (-CH₂-C=) | ~ 2.4 - 2.6 | Multiplet |

| Ester Methylene (-O-CH₂-) | ~ 4.0 - 4.2 | Triplet |

| Isodecyl Aliphatic (-CH₂-, -CH-) | ~ 1.2 - 1.6 | Overlapping Multiplets |

| Isodecyl Methyl (-CH₃) | ~ 0.8 - 0.9 | Doublet/Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, the number of observed signals will be fewer than the total number of carbon atoms (28).

Carbonyl Carbons (C=O): The ester carbonyl carbons are the most deshielded and are expected to appear far downfield, typically in the 170-175 ppm region. bartleby.com

Olefinic Carbons (=CH-): The carbons of the double bond in the cyclohexene ring should resonate around 125-130 ppm. bartleby.com

Ester-Adjacent Methine Carbons (-CH-COO-): The carbons bonded to the carboxylate groups are predicted to have chemical shifts in the range of 40-45 ppm. bartleby.com

Allylic Carbons (-CH₂-CH=): The allylic carbons are expected to show signals around 26-30 ppm. bartleby.com

Isodecyl Chain Carbons: The carbon of the methylene group adjacent to the ester oxygen (-O-CH₂-) is expected around 65-70 ppm. The remaining aliphatic carbons of the isodecyl chains will produce a series of signals in the upfield region, typically between 14 and 40 ppm.

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 170 - 175 |

| Olefinic (=CH) | ~ 125 - 130 |

| Ester Methylene (-O-CH₂-) | ~ 65 - 70 |

| Ester-adjacent Methine (CH-COO) | ~ 40 - 45 |

| Allylic (-CH₂-C=) | ~ 26 - 30 |

| Isodecyl Aliphatic (-CH₂-, -CH-, -CH₃) | ~ 14 - 40 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show correlations between the olefinic protons and the allylic protons, as well as between the ester-adjacent methine protons and both the olefinic and allylic protons, confirming the structure of the cyclohexene ring. Correlations within the isodecyl chains would also be visible, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for instance, connecting the olefinic proton signals (~5.7 ppm) to the olefinic carbon signals (~125-130 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing the molecular fragments together. Key correlations would be expected from the ester-adjacent methine protons to the carbonyl carbon and from the methylene protons of the isodecyl chain (-O-CH₂-) to the same carbonyl carbon, confirming the ester linkage.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions characteristic of an unsaturated ester.

C=O Stretch (Ester): A strong, sharp absorption band is predicted in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester. nist.gov

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretching of the ester group is expected to appear in the 1150-1250 cm⁻¹ region.

=C-H Stretch (Alkene): A medium intensity band is anticipated just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹), corresponding to the C-H stretching of the protons on the double bond.

C-H Stretch (Alkane): Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), arising from the numerous C-H bonds in the cyclohexene ring and the isodecyl chains.

C=C Stretch (Alkene): A medium to weak absorption band around 1640-1660 cm⁻¹ is expected for the carbon-carbon double bond stretch within the cyclohexene ring.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | ~ 1730 - 1750 | Strong |

| Alkene (=C-H) | Stretch | ~ 3010 - 3050 | Medium |

| Alkane (C-H) | Stretch | ~ 2850 - 2960 | Strong |

| Alkene (C=C) | Stretch | ~ 1640 - 1660 | Medium-Weak |

| Ester (C-O) | Stretch | ~ 1150 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

For this compound (C₂₈H₅₀O₄), the molecular weight is 450.70 g/mol . calpaclab.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 450.

The fragmentation of the molecular ion is predictable and provides structural confirmation. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. libretexts.orgchemguide.co.uklibretexts.org

Loss of the Isodecyl Radical: Cleavage of the C-O bond can lead to the loss of an isodecyl radical (•C₁₀H₂₁), resulting in a fragment ion.

Loss of the Isodecyloxy Radical: Cleavage of the bond between the carbonyl carbon and the ester oxygen can result in the loss of an isodecyloxy radical (•OC₁₀H₂₁), generating an acylium ion.

Loss of an Isodecene Molecule: A common fragmentation pathway for esters with long alkyl chains is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule (isodecene, C₁₀H₂₀) and the formation of a radical cation containing the carboxylic acid moiety.

Cyclohexene Ring Fragmentation: The cyclohexene ring itself can undergo retro-Diels-Alder reaction, breaking the ring into smaller, stable fragments.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.govresearchgate.netnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. The retention time from the GC provides an additional layer of identification. This technique is invaluable for detecting and quantifying the compound in complex matrices, such as in plastics, environmental samples, or biological systems.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are fundamental for the analysis of this compound, enabling its separation from complex matrices, the assessment of its purity, and its quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed for these purposes.

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Method development focuses on optimizing separation efficiency, peak resolution, and analysis time. Key parameters include the choice of the capillary column, carrier gas, temperature program, and detector.

For a high-molecular-weight ester such as this, a non-polar or mid-polarity capillary column is typically selected to achieve separation based on boiling points. A common choice would be a column coated with a phase like 5% phenyl-methylpolysiloxane. The oven temperature is programmed to ramp from a lower initial temperature to a high final temperature to ensure the elution of the analyte and any impurities within a reasonable timeframe. A flame ionization detector (FID) is suitable for quantitative analysis due to its high sensitivity to hydrocarbons.

Detailed research findings for a hypothetical GC method are presented below.

Table 1: Illustrative Gas Chromatography (GC) Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides high-resolution separation of isomers and related compounds. |

| Carrier Gas | Helium (99.999% purity) | Inert mobile phase for carrying the analyte through the column. scispace.com |

| Flow Rate | 1.0 mL/min (constant flow) | Ensures consistent retention times and peak shapes. |

| Injector | Split/Splitless | Allows for both high concentration (splitless) and low concentration (split) sample analysis. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the high-boiling-point analyte without thermal degradation. |

| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 320 °C, Hold: 10 min | Separates compounds based on boiling point; high final temperature ensures elution of the target analyte. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive and linear response for quantification. |

| Detector Temperature | 325 °C | Prevents condensation of the analyte in the detector. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography is particularly useful for analyzing this compound in instances where the compound might be part of a non-volatile mixture or when thermal degradation is a concern. Reversed-phase HPLC (RP-HPLC) is the most common mode for separating such relatively non-polar compounds.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically necessary to elute the strongly retained this compound and separate it from other components. Due to the lack of a strong chromophore in the molecule, detection can be challenging with standard UV-Vis detectors. Therefore, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition | Purpose |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | Standard reversed-phase column for the separation of non-polar to moderately polar compounds. nih.gov |

| Mobile Phase A | Water | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | The organic (non-polar) component for eluting the analyte. |

| Gradient | 80% B to 100% B over 15 min, hold at 100% B for 5 min | Ensures elution of the highly non-polar analyte and separation from earlier-eluting impurities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Universal detection for compounds lacking a UV chromophore. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

Advanced Spectroscopic and Chromatographic Coupling Techniques for Complex Mixture Analysis

For the unambiguous identification and quantification of this compound in complex samples, such as environmental matrices or consumer products, the coupling of chromatographic separation with mass spectrometry (MS) is essential. researchgate.net Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) provide a high degree of sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint that can be compared against spectral libraries for positive identification. scispace.commdpi.com This technique is invaluable for confirming the presence of the target compound and identifying unknown impurities or isomers. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred technique for analyzing trace levels of the compound in challenging matrices. nih.gov After separation by HPLC, the analyte is ionized using a soft ionization technique like electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion corresponding to the analyte, fragmenting it, and then detecting specific product ions. This process, known as selected reaction monitoring (SRM), significantly reduces matrix interference and allows for highly sensitive and accurate quantification. nih.govnih.gov LC-MS/MS is particularly powerful for metabolite identification and environmental monitoring. nih.gov

Table 3: Overview of Coupled Chromatographic-Spectroscopic Techniques

| Technique | Ionization Method | Key Advantages | Typical Application |

| GC-MS | Electron Ionization (EI) | Excellent for structural elucidation via fragmentation patterns; extensive spectral libraries available. | Purity testing, identification of isomers and by-products in synthetic mixtures. researchgate.net |

| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and selectivity; suitable for non-volatile compounds; minimizes matrix effects. nih.govnih.gov | Trace quantitative analysis in environmental samples, food contact materials, and biological matrices. nih.gov |

Environmental Behavior and Fate of Diisodecyl 4 Cyclohexene 1,2 Dicarboxylate and Its Metabolites

Leaching and Migration from Polymeric Products into Environmental Compartments

Plasticizers like Diisodecyl 4-cyclohexene-1,2-dicarboxylate are not chemically bound to the polymer matrix, such as in Polyvinyl Chloride (PVC), but are physically mixed with it to impart flexibility. nih.govoaepublish.com This lack of covalent bonding allows the plasticizer to migrate from the product to its surface and subsequently leach into the surrounding environment over time. oaepublish.com This process is a primary pathway for its entry into ecosystems. researchgate.net The migration process generally occurs in four steps: diffusion of the additive to the polymer surface, desorption from the surface, sorption into the surrounding medium (e.g., water or soil), and subsequent dispersion within that medium. oaepublish.com

The rate of leaching and migration of this compound is influenced by several key factors:

Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion rate of the plasticizer within the polymer matrix and increasing its mobility, which leads to higher migration rates. gums.ac.irmdpi.com Studies on various plasticizers have consistently shown a positive correlation between temperature and the extent of leaching from plastic products. ekb.egnih.gov

Material Composition: The type of polymer and the concentration of the plasticizer are critical. mdpi.com Polymers with a less dense structure may permit faster diffusion. The initial concentration of the plasticizer in the product creates the gradient that drives migration; a higher initial content generally leads to a higher leaching rate. mdpi.com

Contact Medium: The nature of the environmental medium in contact with the plastic product significantly affects leaching. Due to its expected hydrophobic nature, this compound would migrate more readily into lipids, oils, or organic-rich media (like soil organic matter) than into water. acs.org The pH of the surrounding medium can also play a role, although it is generally more influential for ionizable compounds. gums.ac.ir

Storage Time: The cumulative amount of plasticizer leached into the environment increases with the duration of contact. ekb.eggums.ac.ir

Physical State: The physical form of the plastic, such as the particle size, influences the surface-area-to-volume ratio. Smaller particles, like microplastics, have a larger relative surface area, which can facilitate a faster release of additives. oaepublish.com

Environmental Distribution and Transport Mechanisms

Once released into the environment, the distribution of this compound is dictated by its partitioning behavior between different environmental phases such as water, soil, sediment, and air.

The partitioning of a chemical is often predicted using coefficients like the octanol-water partition coefficient (Log Kow) and the soil organic carbon-water partition coefficient (Koc).

Octanol-Water Partitioning (Kow): Specific experimental Log Kow values for this compound are not available. However, for the class of cyclohexane dicarboxylic acids, Log Kow values are generally high, with some estimates around 10. nih.gov A high Log Kow value indicates that the compound is lipophilic ("fat-loving") and hydrophobic ("water-fearing"). This suggests that this compound will have very low solubility in water and a strong tendency to partition from the aqueous phase into organic matter. nih.gov

Soil and Sediment Sorption (Koc): Given its expected high hydrophobicity, this compound will exhibit a strong affinity for the organic fraction of soil and sediment. This means it will be readily adsorbed onto these matrices, leading to its accumulation in soil and river or lake sediments. researchgate.net Consequently, its mobility in soil and groundwater will be low, with the majority of the compound mass being retained in the solid phase rather than transported in water.

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for a substance to bioaccumulate is often correlated with its Log Kow value.

Bioconcentration Factor (BCF): There are no specific BCF values for this compound in the literature. However, chemicals with high Log Kow values (typically > 3) are considered to have a potential for bioaccumulation. nih.gov Alternative plasticizers, including adipates, terephthalates, and cyclohexane dicarboxylic acids, possess Log Kow values that are comparable to legacy phthalates, indicating a potential for bioaccumulation. nih.gov Therefore, it is plausible that this compound could accumulate in the fatty tissues of aquatic and terrestrial organisms. researchgate.net However, the large molecular size of this compound might limit its ability to pass through biological membranes, which can sometimes counteract the high lipophilicity, reducing the observed bioaccumulation compared to smaller molecules with similar Log Kow values. Further experimental data are needed to confirm its actual bioaccumulation potential.

Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to degradation processes. The primary degradation pathways for large ester compounds like this are typically biodegradation and, to a lesser extent, abiotic hydrolysis.

Biodegradation: This is expected to be the main degradation pathway. The process would likely be initiated by microbial esterase enzymes that hydrolyze the ester bonds, cleaving the isodecyl alcohol side chains from the cyclohexene (B86901) dicarboxylic acid core. nih.govmcgill.ca This initial step breaks the large molecule into smaller, more water-soluble metabolites: isodecanol and 4-cyclohexene-1,2-dicarboxylic acid. These intermediate products would then be further degraded by microorganisms. The presence of the cyclohexene ring suggests that its ultimate degradation may proceed through pathways common for cyclic hydrocarbons. While many alternative plasticizers are considered biodegradable, the rate can be slow and may lead to the transient accumulation of metabolites. nih.govmcgill.ca

Abiotic Degradation: Non-biological degradation pathways are likely to be slow for this compound. Hydrolysis of the ester bonds can occur abiotically, but this process is generally slow under typical environmental pH and temperature conditions. Photodegradation (breakdown by sunlight) in the atmosphere or surface waters might occur, but since the compound is expected to partition strongly to soil and sediment, its exposure to direct sunlight will be limited.

Due to the lack of specific experimental data, Quantitative Structure-Activity Relationship (QSAR) models could be employed to estimate the physicochemical properties and environmental fate parameters for this compound, but such predictions would require experimental validation. ecetoc.orgnih.gov

Advanced Analytical Methods for Environmental Monitoring

Identification and Quantification of Environmental Metabolites and Transformation Products

No data tables or detailed research findings specific to this compound could be located. To maintain scientific integrity and adhere to the provided constraints, the article cannot be generated.

Molecular Modeling and Conformational Analysis of this compound

To understand the stable three-dimensional arrangements of this compound, energy minimization and conformational sampling techniques are employed. Energy minimization, also known as geometry optimization, is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule as flexible as this compound, with its rotatable bonds in the isodecyl chains, multiple local energy minima exist.

Conformational sampling techniques are therefore crucial to explore the full range of possible shapes. Methods such as molecular dynamics (MD) simulations and Monte Carlo (MC) simulations can be used to sample a wide range of conformations by simulating the movement of the molecule over time or by making random changes to its geometry. These methods allow for the identification of the most probable and energetically favorable conformations.

Key Rotatable Bonds for Conformational Analysis:

| Bond Type | Location in Molecule | Significance |

|---|---|---|

| Ester C-O Bond | Between the cyclohexene ring and the oxygen of the ester group | Influences the orientation of the isodecyl chains relative to the ring. |

The 4-cyclohexene-1,2-dicarboxylate core of the molecule presents interesting stereochemical features. The two diisodecyl carboxylate substituents can be arranged in either a cis or trans configuration relative to the cyclohexene ring. youtube.compressbooks.pubyoutube.comopenstax.orglibretexts.org

In the cis isomer, both ester groups are on the same side of the ring. This forces one substituent into an axial-like position and the other into an equatorial-like position in the chair-like conformation of the cyclohexene ring. youtube.comyoutube.com Through a ring-flip, these positions can be interconverted. youtube.comyoutube.com For the trans isomer, the substituents are on opposite sides of the ring. This allows for a conformation where both bulky diisodecyl carboxylate groups can occupy the more sterically favorable equatorial positions, leading to a more stable conformation. youtube.comopenstax.orglibretexts.org

The cyclohexene ring itself adopts a half-chair conformation. The presence of the two large isodecyl ester groups will significantly influence the equilibrium between different half-chair conformations. Computational studies would predict that the most stable conformation is the one that minimizes steric hindrance between the bulky side chains and the ring.

Predicted Stability of Isomers and Conformers:

| Isomer | Conformation of Substituents | Predicted Relative Stability | Rationale |

|---|---|---|---|

| cis | One axial-like, one equatorial-like | Less stable | Steric strain from the axial-like substituent. libretexts.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, FMO analysis would likely predict the following:

HOMO: The HOMO is expected to be localized primarily on the carbon-carbon double bond within the cyclohexene ring. This is the most electron-rich part of the molecule and therefore the most likely site for electrophilic attack.

LUMO: The LUMO is predicted to be centered on the carbonyl carbons of the ester groups. These carbons are electron-deficient due to the electronegativity of the adjacent oxygen atoms, making them susceptible to nucleophilic attack.

Predicted Reactive Sites from FMO Analysis:

| Molecular Orbital | Location | Type of Reaction Predicted |

|---|---|---|

| HOMO | C=C double bond in the cyclohexene ring | Electrophilic addition |

Quantum chemical calculations can be used to model the reaction pathways for the synthesis and degradation of this compound.

The synthesis of the 4-cyclohexene-1,2-dicarboxylic acid precursor typically involves a Diels-Alder reaction between 1,3-butadiene and maleic anhydride (B1165640). cerritos.edustudymoose.comgoogle.comodinity.comalfredstate.edu Computational studies can model the transition state of this cycloaddition reaction to understand its stereoselectivity. The subsequent esterification with isodecanol to form the final product can also be modeled to understand the reaction mechanism, which typically proceeds through a tetrahedral intermediate.

The degradation of this compound is most likely to occur via hydrolysis of the ester bonds, particularly in the presence of acid or base catalysts. mdpi.commdpi.com Computational modeling can determine the activation energies for the hydrolysis reaction, providing insights into the stability of the compound under different environmental conditions. mdpi.commdpi.com Another potential degradation pathway is the oxidation of the double bond in the cyclohexene ring.

Molecular Dynamics Simulations of Plasticizer-Polymer Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules over time. For this compound, MD simulations are particularly useful for understanding its role as a plasticizer in polymers like polyvinyl chloride (PVC). mdpi.comacs.orgresearchgate.netscispace.comscinito.ainih.govmater-rep.comacs.org

In a typical MD simulation, a model system is constructed containing multiple polymer chains and molecules of the plasticizer. The interactions between all atoms are defined by a force field, and the trajectories of the atoms are calculated over time by solving Newton's equations of motion.

These simulations can provide detailed insights into:

Plasticizer-Polymer Interactions: MD simulations can quantify the non-covalent interactions (van der Waals and electrostatic) between the this compound molecules and the polymer chains. researchgate.netcore.ac.uk The compatibility of the plasticizer with the polymer can be assessed by calculating the interaction energy. mdpi.comnih.govmater-rep.com

Mechanism of Plasticization: According to the lubrication theory of plasticization, the plasticizer molecules position themselves between polymer chains, reducing the intermolecular forces and increasing the free volume. specialchem.comresearchgate.net MD simulations can visualize this process and quantify the increase in free volume and polymer chain mobility. specialchem.comresearchgate.net

Physical Properties: MD simulations can be used to predict macroscopic properties of the plasticized polymer, such as its glass transition temperature (Tg), density, and mechanical properties like Young's modulus. mdpi.comacs.org A decrease in the calculated Tg upon addition of the plasticizer is a key indicator of its effectiveness. mdpi.comacs.org

Migration of Plasticizer: The diffusion coefficient of the plasticizer within the polymer matrix can be calculated from MD simulations. mdpi.comnih.govmater-rep.com This is important for predicting the long-term stability of the plasticized material and the potential for plasticizer migration. mdpi.comnih.govmater-rep.comrsc.org

Future Research Directions and Emerging Trends for Diisodecyl 4 Cyclohexene 1,2 Dicarboxylate

The landscape of plasticizers is rapidly evolving, driven by stringent regulations on traditional phthalates and a growing consumer demand for safer, more sustainable materials. gminsights.commarketresearchfuture.com Diisodecyl 4-cyclohexene-1,2-dicarboxylate, as a non-phthalate plasticizer, is positioned within this dynamic field. Future research is set to focus on enhancing its performance, integrating it into a circular economy, and understanding its environmental and material interactions through advanced methodologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diisodecyl 4-cyclohexene-1,2-dicarboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via esterification of 4-cyclohexene-1,2-dicarboxylic anhydride with isodecanol. Key steps include acid-catalyzed esterification (e.g., using TsOH at 125°C in an autoclave) and purification via distillation or chromatography. Optimization involves controlling stoichiometry (excess alcohol), catalyst loading, and reaction time to minimize side products like unreacted anhydride or monoesters. NMR (e.g., *HNMR in CDCl₃) is critical for monitoring ester formation and confirming structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Look for singlet peaks corresponding to ester methyl groups (~δ 3.74 ppm) and cyclohexene protons (δ 1.65–2.32 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and cyclohexene carbons .

- Mass Spectrometry : ESI-MS or GC-MS can identify molecular ions (e.g., [M+H]⁺) and fragmentation patterns. For example, characteristic ions at m/z 124 and 85 may indicate cyclohexene ring cleavage .

Q. What are the primary research applications of this compound in material science and biomedicine?

- Methodological Answer :

- Material Science : Used as a plasticizer in epoxy resins and polyesters due to its low volatility and compatibility with polar polymers. Studies recommend evaluating its thermal stability via TGA and comparing with alternatives like DINCH .

- Biomedicine : Tested in blood bag formulations for red cell storage. Researchers should assess hemocompatibility using in vitro assays (e.g., hemolysis, platelet activation) under simulated storage conditions (e.g., CPDA-1 anticoagulant) .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexene ring impact the reactivity and functional performance of this compound?

- Methodological Answer : The cis vs. trans configuration of the cyclohexene ring affects polarity and polymer compatibility. Isomer separation requires chiral HPLC or crystallization. For catalytic studies, monitor reaction outcomes (e.g., epoxidation rates) using kinetic assays and compare with computational models (DFT) to map steric effects .

Q. What strategies resolve contradictions in bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual anhydride) or isomer ratios. Mitigate by:

- Purity Assessment : Use GC×GC-TOFMS for trace impurity detection (LOD < 0.1 µg/mL) .

- Standardized Bioassays : Adopt CLSI guidelines for antimicrobial testing (e.g., MIC determination in RPMI-1640 medium) to ensure reproducibility .

Q. How can this compound be leveraged as a catalyst or co-catalyst in organic transformations?

- Methodological Answer : The ester’s electron-deficient cyclohexene ring facilitates oxidation reactions. For example, in Diels-Alder catalysis, evaluate its role by varying substrate ratios and monitoring adduct formation via LC-MS. Compare turnover numbers (TON) with traditional catalysts like Lewis acids .

Q. What advanced analytical methods are required to detect and quantify this compound in environmental matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.